

futibatinib ocular toxicity management dry eye

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Compound Focus: Futibatinib

CAS No.: 1448169-71-8

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Clinical Monitoring and Management Protocols

Based on the prescribing information and clinical trial data, the following monitoring and management strategies are recommended.

Recommended Ophthalmic Monitoring Schedule [1] [2] [3]:

- **Baseline:** Comprehensive ophthalmological examination, including **optical coherence tomography (OCT)** of the macula.
- **During Treatment:**
 - Every 2 months for the first 6 months.
 - Every 3 months thereafter.
- **For Emergent Visual Symptoms:** Urgent ophthalmologic evaluation is required, with follow-up every 3 weeks until resolution or drug discontinuation.

Dosage Modification Guidelines for Ocular Toxicity [1] [2]:

Adverse Reaction	Severity	Recommended Action
Retinal Pigment Epithelial Detachment (RPED)	Not Applicable	• Continue futibatinib at current dose and continue periodic evaluations. • If condition improves within 14 days, continue current dose. • If no improvement within 14 days, withhold therapy and resume at the same or a lower dose once improved.
Dry Eye	Any Grade	Manage with ocular demulcents (e.g., artificial tears) as needed [1] [3]. Other

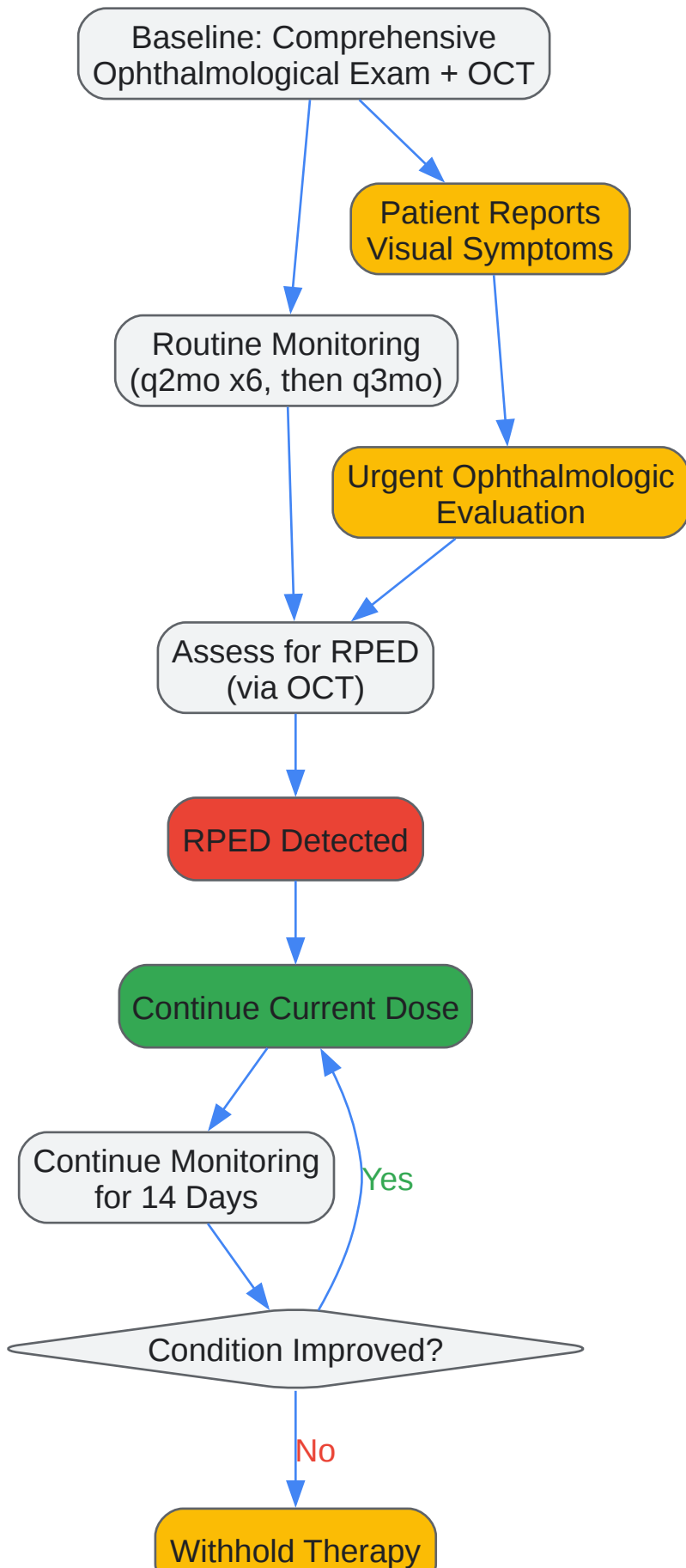
Ocular Toxicities | Grade 3 | Withhold **futibatinib** until toxicity resolves to Grade 1 or baseline. Resume at a reduced dose. || **Other Ocular Toxicities** | Grade 4 | Permanently discontinue **futibatinib**. |

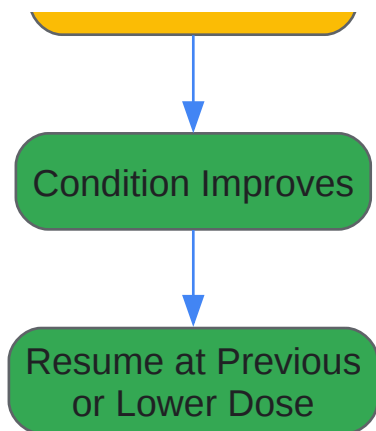
Mechanistic Insights and Research Context

Understanding the underlying mechanisms and broader context of these toxicities is crucial for risk assessment and future drug development.

- **On-Target Toxicity:** Dry eye is a known **class effect** of FGFR inhibitors [4] [5]. The FGFR pathway plays a critical role in maintaining the ocular surface, tear film stability, and meibomian gland function. Inhibition of FGFR signaling disrupts these processes, leading to dry eye disease [4].
- **Integrated Safety Analysis:** A large pooled analysis of 469 patients from three clinical trials confirmed that ocular toxicities, including hyperphosphatemia, nail disorders, and retinal disorders, were generally manageable with dose modifications and supportive care. Discontinuation due to treatment-related adverse events was rare (2%) [6].
- **Comparative Safety:** In the systematic review of CCA therapies, FGFR inhibitors (pemigatinib, **futibatinib**) were associated with ocular disorders and hyperphosphatemia, while the IDH1 inhibitor ivosidenib was linked to QTc prolongation [7].

The following diagram illustrates the clinical decision pathway for managing **futibatinib**-associated RPED.





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